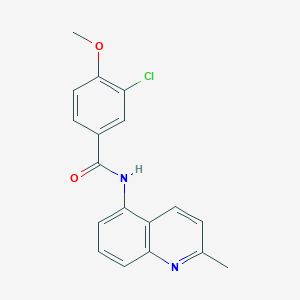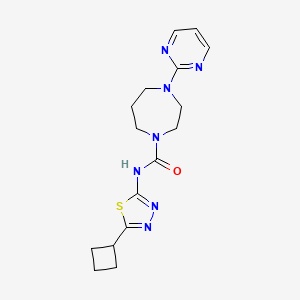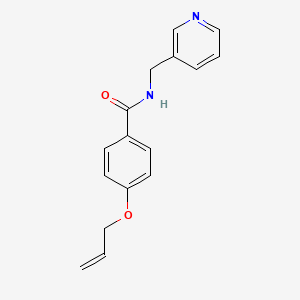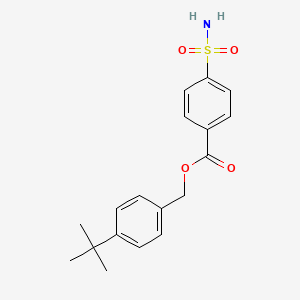
3-chloro-4-methoxy-N-(2-methyl-5-quinolinyl)benzamide
Overview
Description
3-chloro-4-methoxy-N-(2-methyl-5-quinolinyl)benzamide, also known as CQMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CQMA belongs to the class of quinoline derivatives and has been shown to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-(2-methyl-5-quinolinyl)benzamide is not fully understood. However, studies have suggested that this compound may exert its biological activities through multiple pathways. For example, this compound has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation, such as topoisomerase II and protein kinase C. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cell growth and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and antiviral properties, this compound has also been shown to modulate the immune system, regulate glucose metabolism, and protect against oxidative stress. This compound has been shown to increase the activity of natural killer cells, which play a critical role in the immune response against cancer and viral infections. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Furthermore, this compound has been shown to protect against oxidative stress by increasing the activity of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-chloro-4-methoxy-N-(2-methyl-5-quinolinyl)benzamide in lab experiments is its broad range of biological activities. This compound has been shown to exhibit anti-tumor, anti-inflammatory, and antiviral properties, making it a versatile compound for studying various biological processes. Another advantage is its relatively simple synthesis method, which allows for easy production of this compound in large quantities.
However, there are also limitations to using this compound in lab experiments. One limitation is its potential toxicity. Although this compound has been shown to be relatively non-toxic in animal models, further studies are needed to determine its safety in humans. Another limitation is its limited solubility in water, which may affect its bioavailability and efficacy in certain experimental settings.
Future Directions
There are several future directions for research on 3-chloro-4-methoxy-N-(2-methyl-5-quinolinyl)benzamide. One direction is to further investigate its anti-tumor activity and potential use as a cancer therapy. Studies could explore the mechanisms underlying this compound's anti-tumor activity and its efficacy in animal models of cancer. Another direction is to investigate its potential use as an anti-inflammatory and antiviral agent. Studies could explore the mechanisms underlying this compound's anti-inflammatory and antiviral properties and its efficacy in animal models of inflammatory diseases and viral infections. Finally, studies could explore the potential use of this compound in combination with other drugs or therapies to enhance its efficacy and reduce potential toxicity.
Scientific Research Applications
3-chloro-4-methoxy-N-(2-methyl-5-quinolinyl)benzamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is its anti-tumor activity. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-tumor activity, this compound also exhibits anti-inflammatory and antiviral properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. This compound has also been shown to inhibit the replication of various viruses, including influenza virus and hepatitis C virus.
properties
IUPAC Name |
3-chloro-4-methoxy-N-(2-methylquinolin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-6-8-13-15(20-11)4-3-5-16(13)21-18(22)12-7-9-17(23-2)14(19)10-12/h3-10H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEVBEKPYZHDAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B4408224.png)

![3-{[(2-chlorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4408250.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4408255.png)

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4408268.png)
![N-(3-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4408274.png)
![N-(5-fluoro-2-methylphenyl)-2-[(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4408277.png)
![2,6-dimethyl-4-{2-[(4-methylphenyl)thio]ethyl}morpholine hydrochloride](/img/structure/B4408284.png)


![ethyl (4-{[2-chloro-5-(methylthio)benzoyl]amino}phenyl)carbamate](/img/structure/B4408299.png)
![4-{3-[3-(trifluoromethyl)phenoxy]propyl}morpholine hydrochloride](/img/structure/B4408311.png)
![2-methoxy-3-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4408313.png)